![molecular formula C22H16N2O2S B2902029 4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 312605-29-1](/img/structure/B2902029.png)
4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, also known as NATB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NATB is a synthetic compound that belongs to the thiazole family and has a molecular formula of C22H16N2O2S.
Scientific Research Applications
4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the activity of certain enzymes. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from damage.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, they may inhibit or stimulate certain biochemical pathways and enzymes, or block or activate specific receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been found to have low toxicity, which makes it a good candidate for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method of this compound, as well as testing its efficacy in animal models. Another direction is to study its potential use in the treatment of neurodegenerative diseases, as well as other inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments.
Synthesis Methods
The synthesis of 4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves the reaction of 2-aminobenzoic acid with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-aminothiazole and naphthalene-2-boronic acid. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
4-acetyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-6-9-17(10-7-15)21(26)24-22-23-20(13-27-22)19-11-8-16-4-2-3-5-18(16)12-19/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENFGDXUYWQJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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